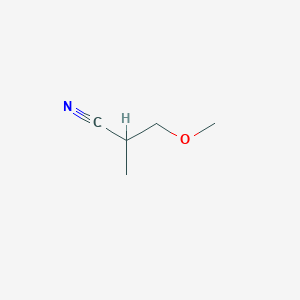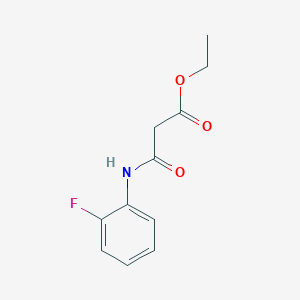![molecular formula C8H13N3O B1317242 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- CAS No. 88259-83-0](/img/structure/B1317242.png)
3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- is a heterocyclic organic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone core structure with an amino group substituted at the 6th position and an isobutyl group attached to the amino group. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Amination Reaction:
Alkylation: The final step involves the alkylation of the amino group with isobutyl halides under basic conditions to yield the desired compound.
Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the pyridazinone ring to dihydropyridazinone derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for treating various diseases, including cardiovascular and neurological disorders.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, leading to anticancer activity. The exact molecular targets and pathways depend on the specific biological context and the substituents present on the pyridazinone core.
Comparación Con Compuestos Similares
3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- can be compared with other pyridazinone derivatives, such as:
3(2H)-Pyridazinone, 6-amino-: Lacks the isobutyl group, leading to different biological activities and reactivity.
3(2H)-Pyridazinone, 6-[(1-ethylpropyl)amino]-: Similar structure but with an ethyl group instead of a methyl group, which may affect its pharmacokinetic properties.
3(2H)-Pyridazinone, 6-[(1-methylpropyl)hydroxy]-: Contains a hydroxy group instead of an amino group, leading to different chemical reactivity and biological effects.
The uniqueness of 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazinone derivatives.
Propiedades
IUPAC Name |
3-(butan-2-ylamino)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-6(2)9-7-4-5-8(12)11-10-7/h4-6H,3H2,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAABZDJGMWCFAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NNC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533944 |
Source


|
| Record name | 6-[(Butan-2-yl)amino]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88259-83-0 |
Source


|
| Record name | 6-[(Butan-2-yl)amino]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)









![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)


